molecular formula C13H11ClN2O2 B1616692 Nicotinic acid, 2-(p-chlorobenzylamino)- CAS No. 33522-81-5

Nicotinic acid, 2-(p-chlorobenzylamino)-

Cat. No.: B1616692
CAS No.: 33522-81-5
M. Wt: 262.69 g/mol
InChI Key: DOLGQLPAEFRJLV-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid as a Core Scaffold in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid that plays a crucial role in various biological processes. Its basic structure, a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position, provides a versatile scaffold for chemical modification. This structural simplicity, combined with its inherent biological relevance as a precursor to the coenzymes NAD and NADP, makes it an attractive starting point for the design and synthesis of new bioactive molecules. In chemical biology, the nicotinic acid core is utilized to create libraries of compounds with diverse functionalities, enabling the exploration of new biological targets and mechanisms of action.

Significance of Nicotinic Acid Derivatives in Drug Discovery Research

The derivatization of nicotinic acid has led to the discovery of a wide array of compounds with significant therapeutic potential. These derivatives have been investigated for their efficacy in treating numerous conditions, including cancer, inflammation, diabetes, and infectious diseases. researchgate.netguidechem.com For instance, the modification of the nicotinic acid scaffold has yielded potent anti-inflammatory and analgesic agents. nih.gov The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key aspect of modern drug discovery. The exploration of nicotinic acid derivatives continues to be an active area of research, with the aim of developing novel drugs with improved efficacy and safety profiles.

Specific Research Focus on Nicotinic acid, 2-(p-chlorobenzylamino)-

Within the extensive family of nicotinic acid derivatives, Nicotinic acid, 2-(p-chlorobenzylamino)- represents a specific molecule of interest. This compound features a p-chlorobenzylamino group at the 2-position of the nicotinic acid scaffold. While specific research dedicated exclusively to this compound is limited, its structure places it within the class of 2-aminonicotinic acid derivatives, which are known for their biological activities. The presence of the chloro-substituted benzylamine (B48309) moiety is of particular interest, as halogenated compounds often exhibit unique pharmacological properties. The following sections will delve into the known chemical properties, a probable synthesis route, and the anticipated research applications of this compound, based on the established chemistry of its structural class.

Physicochemical Properties of Nicotinic acid, 2-(p-chlorobenzylamino)-

The fundamental characteristics of a chemical compound are defined by its physicochemical properties. For Nicotinic acid, 2-(p-chlorobenzylamino)-, these properties can be predicted and are essential for its handling, formulation, and biological interactions.

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
IUPAC Name 2-[(4-chlorobenzyl)amino]pyridine-3-carboxylic acid
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents.
pKa The carboxylic acid group imparts acidic properties, while the pyridine nitrogen and the amino group provide basic centers.

Note: The properties in this table are based on the chemical structure and data for related compounds, as extensive experimental data for this specific molecule is not widely available.

Synthesis of Nicotinic acid, 2-(p-chlorobenzylamino)-

The synthesis of 2-(arylamino)nicotinic acids typically involves the nucleophilic substitution of a leaving group at the 2-position of the nicotinic acid ring with an appropriate amine. A probable synthetic route for Nicotinic acid, 2-(p-chlorobenzylamino)- would start from 2-chloronicotinic acid.

The reaction would proceed via the displacement of the chloride ion from 2-chloronicotinic acid by the nitrogen atom of 4-chlorobenzylamine (B54526). This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The use of a suitable solvent, such as dimethylformamide (DMF) or ethanol (B145695), and elevated temperatures can facilitate the reaction.

Reaction Scheme:

Purification of the final product would likely involve crystallization or chromatographic techniques to remove any unreacted starting materials and byproducts.

Research Findings and Potential Applications

While specific studies on Nicotinic acid, 2-(p-chlorobenzylamino)- are not extensively documented, research on the broader class of 2-aminonicotinic acid derivatives provides insights into its potential biological activities and applications.

Anti-inflammatory and Analgesic Potential

A significant body of research has demonstrated that 2-arylaminonicotinic acid derivatives possess anti-inflammatory and analgesic properties. nih.gov This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The structural similarity of Nicotinic acid, 2-(p-chlorobenzylamino)- to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may also exhibit similar pharmacological effects. Further research would be necessary to evaluate its potency and selectivity as a COX inhibitor.

Antimicrobial and Other Biological Activities

Derivatives of nicotinic acid have also been explored for their antimicrobial properties. For instance, some studies have reported moderate tuberculostatic activity for certain 2-aminonicotinic acid derivatives. Additionally, the incorporation of a benzylamine moiety has been explored in the development of inhibitors for various enzymes, suggesting that Nicotinic acid, 2-(p-chlorobenzylamino)- could be a candidate for screening against a range of biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33522-81-5

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11ClN2O2/c14-10-5-3-9(4-6-10)8-16-12-11(13(17)18)2-1-7-15-12/h1-7H,8H2,(H,15,16)(H,17,18)

InChI Key

DOLGQLPAEFRJLV-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)C(=O)O

Other CAS No.

33522-81-5

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Nicotinic Acid, 2 P Chlorobenzylamino and Its Analogues

General Synthetic Approaches for Nicotinic Acid Derivatives

The functionalization of the nicotinic acid scaffold is pivotal in the development of new therapeutic agents. Various synthetic routes have been explored to modify its structure, enhancing its chemical diversity and biological profile.

Esterification and Derivatization Routes

Esterification of the carboxylic acid group in nicotinic acid is a fundamental and widely employed strategy to create intermediates for further derivatization. This reaction not only protects the carboxylic acid but also enhances the solubility of the molecule in organic solvents, facilitating subsequent reactions. A common method involves reacting nicotinic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. orientjchem.orgresearchgate.net For instance, refluxing nicotinic acid with methanol (B129727) and sulfuric acid yields methyl nicotinate (B505614). orientjchem.org The use of solid acid catalysts like MoO3/SiO2 has also been reported as an effective alternative to traditional mineral acids. orientjchem.org

Another approach to derivatization involves the use of coupling agents. For example, 1,3-dicyclohexylcarbodiimide (DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) can facilitate the esterification of nicotinic acid with various alcohols, including complex structures like z,z,z-octadeca-6,9,12-trienol. google.com The direct reaction of nicotinic acid or its functional derivatives, such as its halide or anhydride, with an alcohol or its reactive derivative can also yield the corresponding ester. google.com

Table 1: Examples of Esterification and Derivatization of Nicotinic Acid

Reactant 1Reactant 2Catalyst/ReagentSolventConditionsProductYield (%)Reference
Nicotinic acidMethanolConc. H₂SO₄-RefluxMethyl nicotinate~79% orientjchem.org
Nicotinic acidMethanol20% MoO₃/SiO₂-RefluxMethyl nicotinate- orientjchem.org
Nicotinic acidz,z,z-octadeca-6,9,12-trienolDCC, DMAPMethylene chloride-z,z,z-octadeca-6,9,12-trienyl nicotinate91% google.com
Nicotinic acidTetrahydrofurfuryl alcohol--HeatTetrahydrofurfuryl ester of nicotinic acid- google.com
2-Substituted nicotinic acidsEthanol (B145695)Conc. H₂SO₄-8 hEthyl 2-substituted nicotinate60-68% researchgate.net

DCC: 1,3-Dicyclohexylcarbodiimide; DMAP: 4-(N,N-Dimethylamino)pyridine

Condensation Reactions in Derivative Synthesis

Condensation reactions are instrumental in building more complex molecules from the nicotinic acid framework. A key intermediate, nicotinic acid hydrazide, is often synthesized by reacting a nicotinic acid ester with hydrazine (B178648) hydrate. researchgate.net This hydrazide serves as a versatile building block for a variety of condensation reactions. For instance, it can be condensed with different aromatic aldehydes to form Schiff bases. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acetic acid. researchgate.net The resulting Schiff bases can be further modified, for example, through cyclization reactions.

The reaction of hydrazides with carbonyl-containing compounds is a well-established method for forming hydrazones. acs.org The reactivity in these condensation reactions can be influenced by factors such as the presence of acid catalysts and the nature of the carbonyl compound. acs.org

Table 2: Examples of Condensation Reactions of Nicotinic Acid Derivatives

Reactant 1Reactant 2Catalyst/ReagentSolventConditionsProduct TypeReference
Nicotinic acid hydrazideAromatic aldehydesAcetic acid (catalytic)EthanolHeat, 2hSchiff bases researchgate.net
2-(2-Bromophenylamino)nicotinohydrazideAromatic aldehydes-Ethanol4hN-Acylarylhydrazones researchgate.net
Isoniazid (hydrazide)BenzaldehydeTrifluoroacetic acidVarious25°CHydrazone acs.org

Cyclization Reactions for Novel Derivative Structures

Cyclization reactions provide a powerful tool for constructing novel heterocyclic systems fused to or incorporating the pyridine (B92270) ring of nicotinic acid. These reactions often start from functionalized nicotinic acid derivatives and lead to compounds with unique three-dimensional structures and potentially new biological activities. For instance, Schiff bases derived from nicotinic acid hydrazide can undergo cyclization with thioglycolic acid in the presence of zinc chloride to form thiazolidinone derivatives. researchgate.net

Another strategy involves the intramolecular cyclization of suitably substituted nicotinic acid derivatives. For example, pyridinium (B92312) 1,4-zwitterions, which can be derived from nicotinic acid precursors, participate in various cycloaddition reactions to form complex heterocyclic structures like 1,4-thiazine and indolizine (B1195054) derivatives. mdpi.com These reactions showcase the versatility of the nicotinic acid scaffold in constructing diverse chemical entities.

Table 3: Examples of Cyclization Reactions for Novel Nicotinic Acid Derivatives

Starting MaterialReagent(s)ConditionsProduct TypeReference
Schiff bases of nicotinic acid hydrazideThioglycolic acid, ZnCl₂Ethanol, Reflux, 8hThiazolidinones researchgate.net
Pyridinium 1,4-zwitterions4-NPhth substituted triazolesCHCl₃, Reflux1,4-Thiazine derivatives mdpi.com
Pyridinium 1,4-zwitterionsPropiolic acid derivatives, Et₃NDCM, 30°CIndolizines mdpi.com

DCM: Dichloromethane

Synthesis of Nicotinic acid, 2-(p-chlorobenzylamino)- and Related Analogues

The synthesis of the target compound, Nicotinic acid, 2-(p-chlorobenzylamino)-, and its analogues primarily relies on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry.

Modification of the Nicotinic Acid Structure with Substituted Amine Moieties

The introduction of a substituted amine at the 2-position of the nicotinic acid ring is a critical step in the synthesis of Nicotinic acid, 2-(p-chlorobenzylamino)- and its analogues. This is typically achieved through the reaction of a 2-halonicotinic acid, most commonly 2-chloronicotinic acid, with the desired amine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at the 2- and 4-positions, when a good leaving group like a halogen is present. dcu.ie

The reaction between 2-chloronicotinic acid and an aniline (B41778) derivative is a well-established method for producing 2-arylaminonicotinic acids. dcu.ie For instance, the synthesis of flunixin (B1672893) involves the reaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline. dcu.ie This reaction can be performed under solvent-free conditions using boric acid as a catalyst at elevated temperatures (e.g., 120°C). dcu.ie The synthesis of the target compound, Nicotinic acid, 2-(p-chlorobenzylamino)-, would analogously involve the reaction of 2-chloronicotinic acid with 4-chlorobenzylamine (B54526).

To facilitate the reaction, the carboxylic acid group of 2-chloronicotinic acid is often esterified first to the corresponding methyl or ethyl ester. This ester then undergoes nucleophilic substitution with the amine, followed by hydrolysis of the ester to yield the final carboxylic acid. dcu.ie This two-step approach often provides higher yields and cleaner reactions.

Table 4: Synthesis of 2-Substituted Aminonicotinic Acid Derivatives

2-Halonicotinic Acid DerivativeAmineCatalyst/BaseSolventConditionsProductReference
2-Chloronicotinic acid2-Methyl-3-trifluoromethylanilineBoric acidSolvent-free120°CFlunixin dcu.ie
2-Chloronicotinic acidAnilinesK₂CO₃WaterMicrowave2-Arylaminonicotinic acids researchgate.net
2-Chloronicotinic acidMorpholine-Water100°C2-Morpholinonicotinic acid atlantis-press.com
Ethyl 2-chloronicotinate2-Methyl-3-trifluoromethylaniline---Ethyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate dcu.ie

Identification of Precursors and Intermediate Compounds in Derivative Synthesis

The synthesis of Nicotinic acid, 2-(p-chlorobenzylamino)- and its analogues involves a series of well-defined precursors and intermediates. A typical synthetic pathway is outlined below, based on analogous reactions reported in the literature.

A key precursor for this class of compounds is 2-chloronicotinic acid . This starting material can be synthesized from nicotinic acid-N-oxide by reaction with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. prepchem.com Alternatively, various other synthetic routes to 2-chloronicotinic acid have been developed. patsnap.comgoogle.com

The synthesis of the target compound would likely proceed through the following intermediates:

Ethyl 2-chloronicotinate: The esterification of 2-chloronicotinic acid with ethanol in the presence of an acid catalyst would yield this intermediate. This step improves solubility in organic solvents and protects the carboxylic acid functionality.

Ethyl 2-(p-chlorobenzylamino)nicotinate: The nucleophilic aromatic substitution reaction between ethyl 2-chloronicotinate and 4-chlorobenzylamine would form this key intermediate.

Nicotinic acid, 2-(p-chlorobenzylamino)-: The final step involves the hydrolysis of the ethyl ester, typically using a base such as potassium hydroxide, followed by acidification to yield the desired product.

Table 5: Precursors and Intermediates in the Synthesis of Nicotinic acid, 2-(p-chlorobenzylamino)- Analogues

Precursor/IntermediateRole in SynthesisMethod of PreparationReference
Nicotinic acid-N-oxidePrecursor to 2-chloronicotinic acidOxidation of nicotinic acid uwyo.edu
2-Chloronicotinic acid Key Precursor Reaction of nicotinic acid-N-oxide with POCl₃ prepchem.comgoogle.com
Ethyl 2-chloronicotinateIntermediateEsterification of 2-chloronicotinic acid dcu.ie
2-(2-Bromophenylamino)nicotinohydrazideIntermediateReaction of ethyl 2-(2-bromophenylamino)nicotinate with hydrazine hydrate researchgate.net
N-(2-methyl-3-trifluoromethyl)phenyl-2-hydroxynicotinamideUnexpected productReaction of 2-chloronicotinic acid with 2-methyl-3-trifluoromethyl aniline dcu.ie

Optimization of Reaction Conditions and Yields in Derivative Synthesis

The synthesis of 2-anilinonicotinic acids, the parent class to which 2-(p-chlorobenzylamino)nicotinic acid belongs, has traditionally been achieved through methods like the Ullmann condensation. This reaction typically involves the condensation of 2-chloronicotinic acid with a substituted aniline. researchgate.netresearchgate.net However, the classical Ullmann reaction is often hampered by vigorous reaction conditions, such as high temperatures and long reaction times, which can lead to moderate yields and the formation of undesirable byproducts like tar. researchgate.netwikipedia.org

Significant research has been directed toward optimizing these conditions to enhance yields and simplify procedures. Key parameters that have been systematically investigated include the choice of solvent and the role of the copper catalyst. Studies have shown that the reaction's outcome is highly dependent on these factors. For instance, in an effort to improve the synthesis of various 2-anilinonicotinic acid derivatives, experiments were conducted using different solvents and with or without a copper catalyst. researchgate.net

The results indicated that for many derivatives, using xylene as a solvent without a copper catalyst led to substantially improved yields. researchgate.net This counterintuitive finding suggests that the copper catalyst, traditionally considered essential, may actually promote side reactions, such as the dimerization of the aromatic starting material, which leads to tar formation and competes with the desired C-N bond formation. researchgate.net The solubility of the reagents in the chosen solvent is also a critical factor for success. researchgate.net In cases where reactants are soluble, forgoing the catalyst can lead to a cleaner reaction and a higher yield of the desired anilinonicotinic acid. researchgate.net

Conversely, other optimization efforts have focused on developing greener, more efficient catalyst-free methods. One such approach utilizes microwave irradiation in water, which serves as an environmentally friendly medium. researchgate.netresearchgate.net This method, using potassium carbonate as a base, has been shown to produce 2-arylaminonicotinic acids in very short reaction times (15–120 minutes) with good to excellent yields, representing a significant improvement over traditional, solvent-heavy, multi-hour reflux procedures. researchgate.net

The following table summarizes findings from a study on the optimization of the Ullmann condensation, illustrating the impact of solvent and catalyst choice on product yield for different aniline derivatives.

Table 1: Effect of Solvent and Catalyst on Yields of 2-Anilinonicotinic Acid Derivatives (%) Data derived from experimental findings on the Ullmann condensation. researchgate.net

Substituted Aniline ReactantYield (Xylene with Cu)Yield (Xylene without Cu)Yield (Pentanol with Cu)Yield (Pentanol without Cu)
2-Methoxyaniline15301515
2-Nitroaniline1010510
2-Cyanoaniline1010510
3,4-Dimethoxyaniline1040510

Advanced Synthetic Methodologies in Nicotinic Acid Derivative Research

In recent years, the field of organic synthesis has seen a paradigm shift toward more sophisticated and efficient techniques. These advanced methodologies offer significant advantages over classical methods for the synthesis of nicotinic acid derivatives, including milder reaction conditions, higher yields, greater functional group tolerance, and improved environmental profiles.

Buchwald-Hartwig Amination

A leading modern alternative to the Ullmann condensation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides under significantly milder conditions than traditional methods. wikipedia.orgorganic-chemistry.org The reaction's success and versatility are largely due to the development of highly specialized, bulky, and electron-rich phosphine (B1218219) ligands (such as XPhos, SPhos, and BrettPhos) that enhance the efficiency of the palladium catalyst. youtube.com These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—enabling the coupling of a wide array of amines and aryl halides with high functional group tolerance. wikipedia.orgyoutube.com This methodology represents a powerful tool for the synthesis of complex molecules like 2-(p-chlorobenzylamino)nicotinic acid, offering a more reliable and broader-scoped route than the often harsh Goldberg and Ullmann reactions. wikipedia.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions. nih.gov By using microwave irradiation instead of conventional heating, this technique can drastically reduce reaction times from hours to mere minutes, often leading to higher product yields and cleaner reactions. nih.govmdpi.com This approach is considered a "green chemistry" tool because it can reduce energy consumption and the use of volatile organic solvents. nih.gov In the context of nicotinic acid derivatives, microwave-assisted methods have been successfully employed for the synthesis of various heterocyclic systems, including 1,2,4-triazoles and their derivatives, with impressive yields achieved in short timeframes. nih.gov For example, catalyst-free amination of 2-chloronicotinic acid in water has been efficiently performed under microwave irradiation, showcasing a green and rapid synthetic route. researchgate.netresearchgate.net

Flow Chemistry

Flow chemistry, or continuous flow processing, represents a fundamental shift from traditional batch synthesis. mdpi.com In a flow system, reactants are pumped through a network of tubes and reactors where the chemical transformation occurs. springerprofessional.deuc.pt This approach offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety profiles (especially for highly exothermic or hazardous reactions), and straightforward scalability. mdpi.com The high surface-area-to-volume ratio in flow reactors leads to highly efficient heat and mass transfer, which can result in cleaner reactions and higher yields. uc.pt Flow chemistry has been successfully applied to the synthesis of a wide range of heterocycles, which are foundational structures in medicinal chemistry and natural products. springerprofessional.demdpi.comnih.gov The modular nature of flow systems also allows for multi-step sequences where intermediates are generated and used in subsequent steps without isolation, a process known as "telescoping," which further increases efficiency. uc.pt

Molecular Mechanism of Action and Receptor Interactions of Nicotinic Acid, 2 P Chlorobenzylamino

Overview of Nicotinic Acid Receptor Biology Relevant to Derivatives

The pharmacological effects of nicotinic acid are largely mediated through its interaction with specific cell surface receptors. nih.gov Understanding the biology of these receptors is crucial for predicting how derivatives like Nicotinic acid, 2-(p-chlorobenzylamino)- might function.

G Protein-Coupled Receptors (GPCRs) as Potential Targets

Nicotinic acid's primary molecular targets are members of the G protein-coupled receptor (GPCR) family. nih.gov These integral membrane proteins are the most common targets for modern drugs. Upon activation by a ligand, GPCRs undergo a conformational change that allows them to activate intracellular signaling partners, most notably heterotrimeric G proteins. nih.gov The nicotinic acid receptors belong to the Gi/o subfamily of G proteins. iiab.me Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, an enzyme that synthesizes the second messenger cyclic AMP (cAMP). iiab.me This reduction in intracellular cAMP levels is a hallmark of nicotinic acid receptor activation and mediates many of its downstream effects. iiab.me

Contextual Role of Hydroxycarboxylic Acid Receptors (HCA2, HCA3) in Niacin Action

The specific GPCRs that bind nicotinic acid with high affinity are the hydroxycarboxylic acid receptors, HCA2 (also known as GPR109A or Niacin Receptor 1) and, to a lesser extent, HCA3 (GPR109B or Niacin Receptor 2). wikipedia.org

HCA2 is considered the principal receptor for niacin's therapeutic effects on lipid metabolism. wikipedia.org It is highly expressed in adipocytes (fat cells) and various immune cells, including macrophages. iiab.menih.gov Activation of HCA2 in adipocytes inhibits lipolysis, the breakdown of stored fats, which in turn reduces the level of free fatty acids in the bloodstream. wikipedia.org Niacin is a high-affinity agonist for HCA2. nih.gov

HCA3 shares a high degree of sequence homology with HCA2 and is also a Gi/o-coupled GPCR. nih.gov However, it is found only in higher primates and has a different ligand profile. nih.gov While niacin can bind to HCA3, it does so with a much lower affinity compared to HCA2. nih.gov The primary endogenous ligands for HCA3 are metabolites like 3-hydroxyoctanoic acid. acs.org

The distinct but related pharmacology of these two receptors provides a framework for understanding how structural modifications to the nicotinic acid scaffold could alter receptor affinity and selectivity.

Investigation of Molecular Targets for Nicotinic acid, 2-(p-chlorobenzylamino)-

Direct experimental data on the molecular targets and signaling pathways of Nicotinic acid, 2-(p-chlorobenzylamino)- are not extensively reported in publicly accessible scientific literature. Therefore, this section presents a scientific investigation based on the known structure-activity relationships of HCA receptor ligands.

Ligand-Receptor Binding Studies of the Compound

As a derivative of nicotinic acid, it is hypothesized that Nicotinic acid, 2-(p-chlorobenzylamino)- would be investigated for its potential to bind to HCA2 and HCA3. The core nicotinic acid structure is essential for recognition by these receptors. However, the addition of a 2-(p-chlorobenzylamino) group represents a significant structural alteration.

This substituent introduces a bulky, hydrophobic moiety at the 2-position of the pyridine (B92270) ring. Structural studies of HCA2 have revealed a specific binding pocket where the carboxyl group of nicotinic acid forms a crucial salt bridge with a conserved arginine residue (R1113.36). nih.gov The pyridine ring itself fits within a pocket surrounded by hydrophobic and polar residues. nih.gov The large p-chlorobenzylamino group would need to be accommodated within or near this binding site. Its presence could either enhance binding through additional hydrophobic interactions or, conversely, sterically hinder the proper docking of the nicotinic acid core, thereby reducing affinity. The chloro-substituent on the benzyl (B1604629) ring further increases lipophilicity and can participate in halogen bonding, potentially influencing interaction with the receptor pocket. youtube.com

Without experimental binding assay data (e.g., Ki or IC50 values), the affinity and selectivity of this compound for HCA2 versus HCA3 remain speculative.

Identification of Specific Biological Targets for the Derivative

The primary biological targets for investigation would logically be HCA2 and HCA3. Functional assays, such as measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing these receptors, would be necessary to determine if Nicotinic acid, 2-(p-chlorobenzylamino)- acts as an agonist, antagonist, or has no activity. guidetopharmacology.org

Given that the 2-position of nicotinic acid has been modified in other pharmacologically active compounds, it is plausible that this derivative retains some activity at HCA receptors. nih.gov However, the bulky nature of the substituent might also confer affinity for other, unrelated receptors. A comprehensive target identification strategy, such as broad radioligand binding panels or phenotypic screening, would be required for definitive identification.

Modulation of Intracellular Signaling Pathways by Nicotinic Acid Derivatives

Should Nicotinic acid, 2-(p-chlorobenzylamino)- be confirmed as an agonist at HCA2 or HCA3, it would be expected to modulate intracellular signaling pathways consistent with Gi/o activation.

The primary pathway affected would be the inhibition of adenylyl cyclase , leading to a decrease in intracellular cAMP levels. iiab.me This would have downstream consequences depending on the cell type. For instance, in adipocytes, this would lead to reduced activation of Protein Kinase A (PKA) and subsequently decreased phosphorylation of hormone-sensitive lipase, resulting in an anti-lipolytic effect. iiab.me

In immune cells like macrophages, HCA2 activation has been shown to exert anti-inflammatory effects. nih.gov This can involve the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through mechanisms that may be linked to the inhibition of the NF-κB signaling pathway. nih.gov Therefore, if the derivative activates HCA2 on macrophages, it could potentially modulate immune responses.

The table below summarizes the key signaling events associated with the activation of known nicotinic acid receptors, which would be the anticipated pathways for investigation for its 2-(p-chlorobenzylamino) derivative.

ReceptorG-Protein CoupledPrimary Second Messenger EffectKey Downstream Cellular Response
HCA2 Gi/o↓ cAMPInhibition of lipolysis in adipocytes; Anti-inflammatory effects in immune cells. iiab.menih.gov
HCA3 Gi/o↓ cAMPInhibition of lipolysis in adipocytes. acs.org

Enzymatic Interactions and Biochemical Pathways Influenced by Nicotinic acid, 2-(p-chlorobenzylamino)-

Nicotinic acid and its derivatives are pivotal molecules in cellular metabolism, primarily through their role as precursors to the essential coenzymes Nicotinamide Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). These coenzymes are indispensable for a vast array of enzymatic reactions, including those central to energy metabolism, cellular signaling, DNA repair, and antioxidant defense.

Exploration of Biochemical Pathways Influenced by Nicotinic Acid Derivatives

The biological effects of nicotinic acid derivatives are intrinsically linked to several fundamental biochemical pathways. The primary pathway is the biosynthesis of NAD⁺, which can occur through multiple routes.

The Preiss-Handler Pathway: In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NAMN). This reaction is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). Subsequently, NAMN is adenylated to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated to produce NAD⁺. researchgate.net

The Salvage Pathway: Cells can also recycle nicotinamide, a related compound, back into NAD⁺ through the salvage pathway. This pathway is crucial for maintaining the cellular NAD⁺ pool. researchgate.net

The de novo Synthesis Pathway (from Tryptophan): NAD⁺ can also be synthesized from the amino acid tryptophan through the kynurenine (B1673888) pathway. researchgate.net

Once synthesized, NAD⁺ and its phosphorylated form, NADP⁺, participate in numerous metabolic processes. NAD⁺ is a key oxidizing agent in catabolic pathways such as glycolysis, the citric acid cycle, and fatty acid oxidation, accepting electrons to form NADH. Conversely, NADPH is a primary reducing agent in anabolic processes, including fatty acid and cholesterol synthesis, and is critical for regenerating the antioxidant glutathione. drugs.com

Beyond its role in coenzyme synthesis, pharmacological concentrations of nicotinic acid derivatives influence lipid metabolism pathways. This is primarily achieved by reducing the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels. wikipedia.orgnih.gov

A summary of the major biochemical pathways influenced by nicotinic acid is presented in the table below.

Biochemical Pathway General Role of Nicotinic Acid Derivatives Key Intermediates/Products
NAD⁺ Biosynthesis Serves as a primary precursor molecule. researchgate.netNicotinic acid mononucleotide (NAMN), Nicotinic acid adenine dinucleotide (NAAD), NAD⁺
Lipid Metabolism Modulates the levels of circulating lipoproteins. wikipedia.orgVLDL, LDL, HDL, Triglycerides
Redox Homeostasis Precursor to NAD⁺ and NADP⁺, which are essential for cellular redox reactions. drugs.comNADH, NADPH
Cellular Signaling NAD⁺ is a substrate for enzymes like sirtuins and PARPs, which are involved in signaling. ebi.ac.ukADP-ribose, Cyclic ADP-ribose

Investigation of Enzyme Interactions and Modulation by the Compound

The interaction of nicotinic acid and its derivatives with various enzymes and receptors is central to their mechanism of action.

Receptor-Mediated Interactions:

A key target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). wikipedia.orgnih.gov This receptor is highly expressed in adipocytes (fat cells) and immune cells like Langerhans cells in the skin. nih.gov The interaction involves the carboxyl group of nicotinic acid binding to a specific arginine residue within the receptor. researchgate.net Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, suppresses lipolysis, the breakdown of triglycerides into free fatty acids. The reduction in circulating free fatty acids decreases their availability to the liver for the synthesis of triglycerides and VLDL. wikipedia.org

Direct Enzyme Inhibition:

Recent research has shown that nicotinic acid can directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes. wikipedia.orgnih.gov DGAT2 is a critical enzyme in the final step of triglyceride synthesis. wikipedia.org By inhibiting this enzyme, nicotinic acid further contributes to the reduction of hepatic triglyceride synthesis and subsequent VLDL secretion. nih.gov

Substrate for Biosynthetic Enzymes:

As a precursor in the Preiss-Handler pathway, nicotinic acid is a direct substrate for nicotinate phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in this pathway. The efficiency of this enzymatic conversion is a key determinant of NAD⁺ synthesis from nicotinic acid.

The table below summarizes the key enzymes and receptors that interact with nicotinic acid.

Enzyme/Receptor Type of Interaction Downstream Effect
**G protein-coupled receptor 109A (GPR109A/HCA₂) **AgonistInhibition of adenylyl cyclase, decreased cAMP, reduced lipolysis. wikipedia.orgnih.gov
Diacylglycerol O-acyltransferase 2 (DGAT2) Direct InhibitionDecreased triglyceride synthesis and VLDL secretion. wikipedia.orgnih.gov
Nicotinate phosphoribosyltransferase (NAPRT) SubstrateConversion of nicotinic acid to nicotinic acid mononucleotide (NAMN). researchgate.net
Sirtuins (e.g., SIRT1) Indirect (via NAD⁺ levels)NAD⁺-dependent deacetylation of various proteins, influencing gene expression and metabolism. ebi.ac.uk
Poly (ADP-ribose) polymerases (PARPs) Indirect (via NAD⁺ levels)NAD⁺-dependent poly(ADP-ribosyl)ation, involved in DNA repair and cell death.

While the specific interactions of Nicotinic acid, 2-(p-chlorobenzylamino)- have not been detailed in the literature, its structural similarity to nicotinic acid suggests that it may interact with some of these same pathways and enzymes, although the nature and potency of these interactions could be significantly altered by the 2-(p-chlorobenzylamino)- substitution. Structure-activity relationship studies of related nicotinic acid derivatives have shown that modifications to the pyridine ring can lead to a range of biological activities, including anti-inflammatory and vasorelaxant effects, by interacting with targets such as cyclooxygenase (COX) enzymes or influencing nitric oxide pathways. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Nicotinic Acid, 2 P Chlorobenzylamino and Its Analogues

Computational Approaches for SAR Analysis, including Quantitative Structure-Activity Relationship (QSAR)

Computational methods are powerful tools for dissecting the SAR of Clonixin and related compounds. QSAR and molecular docking studies provide quantitative and visual insights into how structural features translate into biological activity.

QSAR studies on fenamate derivatives have successfully correlated physicochemical properties with anti-inflammatory activity. nih.gov A key finding from these analyses is the dominant influence of lipophilicity (expressed as π or log P). This suggests that the ability of the molecule to partition into the hydrophobic active site of the COX enzyme is a primary driver of its potency. Other parameters like steric factors (Es) and electronic effects (σ) were found to be of lesser, though not negligible, importance. nih.gov

Molecular docking simulations have been used to predict the binding mode of Clonixin and its analogues within the active sites of COX-1 and COX-2. researchgate.netnih.gov These models consistently show the carboxylate group of the nicotinic acid moiety forming a salt bridge with the critical Arg120 residue. researchgate.net The p-chlorobenzyl portion of the molecule extends deep into a hydrophobic channel. The twisted conformation between the two aromatic rings allows the molecule to adopt a shape that fits snugly within the L-shaped active site. These computational models are invaluable for understanding the structural basis of inhibition and for designing new derivatives with potentially improved affinity or selectivity for COX-2 over COX-1. nih.gov

Design Principles for Optimized Nicotinic Acid Derivatives based on SAR

The collective SAR and computational data provide several key principles for designing optimized derivatives of Nicotinic acid, 2-(p-chlorobenzylamino)-:

Preservation of the Carboxylic Acid: The carboxylic acid group on the nicotinic acid ring is essential and should be retained to ensure the critical ionic interaction with Arg120 in the COX active site.

Maintain the N-H Moiety: The N-H group is crucial as it forms part of the "dihedral angle" scaffold and often participates in an intramolecular hydrogen bond with the carboxylate oxygen, which helps to orient the molecule correctly.

Optimize Lipophilicity and Substitution on the Benzylamino Ring: The substitution pattern on the non-nicotinic acid aromatic ring is a key area for modification. Based on QSAR studies, optimizing the lipophilicity (π) of substituents is a primary strategy for enhancing potency. nih.gov Exploring a variety of electron-donating and electron-withdrawing groups at different positions can fine-tune the electronic and steric profile for better interaction with the hydrophobic pocket of the enzyme.

Control of Conformation: The non-planar, twisted conformation between the two ring systems must be maintained. This can be influenced by the size and position of substituents on the benzylamino ring. QSAR analysis of the related drug diclofenac (B195802) has shown that the angle of twist between the two rings is a crucial parameter for activity. nih.gov

Exploration of Stereochemistry: Introducing chiral centers, for example at the benzylic carbon, could lead to enantiomers with significantly different activities and/or COX-isoform selectivity. This represents a promising avenue for developing more refined therapeutic agents.

The following table presents data from a study on related 2-(3-chloroanilino)nicotinic acid hydrazide derivatives, illustrating the impact of substitution on the benzylidene ring on anti-inflammatory activity. researchgate.net

CompoundSubstituent (R) on Benzylidene RingAnti-inflammatory Activity (% Inhibition)Analgesic Activity (% Protection)
12aH75-
12c2-Cl80-
12d3-Cl9560
12e4-Cl72-
12h3-OCH₃70-
12i4-OCH₃8765
12j2,4-di-OCH₃8099.6
Niflumic Acid (Reference)-8168

In Vitro Biological Activity Profiling of Nicotinic Acid, 2 P Chlorobenzylamino

Anti-inflammatory Activity Assessment in Cellular and Experimental Models

There is no specific information available regarding the anti-inflammatory activity of Nicotinic acid, 2-(p-chlorobenzylamino)-. Research on other nicotinic acid derivatives suggests that this class of compounds can exhibit anti-inflammatory effects. researchgate.netnih.govjapsonline.com Nicotinic acid itself has known anti-inflammatory properties, which are mediated through the activation of the HCA2 receptor. wikipedia.org

No studies were found that investigated the specific inhibitory effects of Nicotinic acid, 2-(p-chlorobenzylamino)- on inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), or enzymes like cyclooxygenase (COX). Studies on other novel synthetic derivatives have shown the ability to reverse elevated levels of pro-inflammatory cytokines and inflammatory mediators. nih.govnih.gov

Data Table 5.1.1: Inhibition of Inflammatory Mediators by Nicotinic acid, 2-(p-chlorobenzylamino)- No data available.

Antimicrobial Activity Studies

Specific data on the antimicrobial efficacy of Nicotinic acid, 2-(p-chlorobenzylamino)- is not present in the available literature. The broader family of nicotinic acid derivatives has been a subject of antimicrobial research, showing potential against various pathogens. nih.govmdpi.comnih.gov

No specific minimum inhibitory concentration (MIC) values or other measures of antibacterial activity have been published for Nicotinic acid, 2-(p-chlorobenzylamino)- against Gram-positive bacteria like Staphylococcus aureus or Bacillus subtilis. Research on other nicotinic acid derivatives has demonstrated activity against such strains. nih.govresearchgate.net

Data Table 5.2.1: Antibacterial Activity of Nicotinic acid, 2-(p-chlorobenzylamino)- No data available.

There is no available research detailing the antifungal properties of Nicotinic acid, 2-(p-chlorobenzylamino)- against fungal pathogens such as Candida albicans or Aspergillus niger. Other derivatives of nicotinic acid have been synthesized and tested for antifungal characteristics. nih.govresearchgate.net

Data Table 5.2.2: Antifungal Activity of Nicotinic acid, 2-(p-chlorobenzylamino)- No data available.

Antioxidative Activity in Cellular Systems

The antioxidative potential of Nicotinic acid, 2-(p-chlorobenzylamino)- has not been specifically evaluated in published studies. Nicotinic acid itself is known to have antioxidative effects. wikipedia.org

No data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or hydroxyl radical scavenging assays are available for Nicotinic acid, 2-(p-chlorobenzylamino)-. Such tests are standard for determining the antioxidant capacity of chemical compounds. japsonline.com

Data Table 5.3.1: Radical Scavenging Activity of Nicotinic acid, 2-(p-chlorobenzylamino)- No data available.

Modulation of Oxidative Stress Responses

Research into thionicotinic acid analogues has shed light on their potential to modulate oxidative stress. A study investigating 2-(1-adamantylthio)nicotinic acid and its derivatives revealed notable antioxidant properties. The antioxidant capacity was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) dismutase (SOD) assays. mdpi.com

Antioxidant Activity of Thionicotinic Acid Analogs
CompoundAntioxidant AssayObserved Activity
2-(1-adamantylthio)nicotinic acidDPPHPotent antioxidant activity
2-(1-adamantylthio)nicotinamideDPPH, SODExhibited antioxidant properties
2-(1-adamantylthio)nicotinonitrileDPPH, SODExhibited antioxidant properties
Data sourced from a study on thionicotinic acid derivatives. mdpi.com

Other Investigated Biological Activities in Derivative Analogues (e.g., Vasorelaxation)

The vasorelaxant effects of nicotinic acid derivatives have been a subject of pharmacological investigation. A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs demonstrated that these compounds induce dose-dependent vasorelaxation in phenylephrine-pre-contracted rat thoracic aorta rings. mdpi.com

The vasorelaxant effect of these analogues was found to be endothelium-dependent, mediated partially by the synthesis of nitric oxide (NO) and prostacyclin (PGI2). mdpi.com The activity was significantly reduced in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of NO synthase, and indomethacin, a cyclooxygenase inhibitor. mdpi.com Furthermore, the complete removal of the endothelium abolished the vasorelaxant response, confirming its reliance on endothelial factors. mdpi.com

Among the tested compounds, 2-(1-adamantylthio)nicotinic acid emerged as the most potent vasorelaxant, with an ED50 of 21.3 nM. mdpi.com Its amide and nitrile derivatives also exhibited significant, though lesser, vasorelaxant activity. mdpi.com These findings highlight a potential therapeutic application for this class of compounds in conditions associated with vasoconstriction.

Vasorelaxant Activity of Thionicotinic Acid Analogs on Rat Aorta
CompoundMaximum Relaxation (Rmax)ED50
2-(1-adamantylthio)nicotinic acid78.7%21.3 nM
2-(1-adamantylthio)nicotinamide77.7%Not Reported
2-(1-adamantylthio)nicotinonitrile71.6%Not Reported
Data represents the maximal vasorelaxation (Rmax) and the half-maximal effective concentration (ED50) for the most potent compound. mdpi.com

Computational Approaches and Molecular Modeling for Nicotinic Acid, 2 P Chlorobenzylamino

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(p-chlorobenzylamino)nicotinic acid, docking simulations can provide insights into its interaction with potential biological targets.

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a target protein. For 2-(p-chlorobenzylamino)nicotinic acid, this process would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

The results of such a study would typically be presented in a table summarizing the predicted binding affinities and key interactions. For instance, a hypothetical docking study of 2-(p-chlorobenzylamino)nicotinic acid against a putative kinase target might yield the following results:

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5LYS78Hydrogen Bond
GLU95Hydrogen Bond
PHE150Pi-Pi Stacking
2-8.2ASP145Salt Bridge
VAL80Hydrophobic
3-7.9LYS78Hydrogen Bond
TYR148Pi-Pi Stacking

These predictions offer a structural hypothesis for the binding of 2-(p-chlorobenzylamino)nicotinic acid, which can then be validated through experimental methods. The predicted binding affinity provides a relative estimate of the potency of the compound.

In Silico Screening for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. Starting with 2-(p-chlorobenzylamino)nicotinic acid as a lead compound, virtual screening can be employed to discover novel analogues with potentially improved activity.

This can be achieved through either ligand-based or structure-based virtual screening. In ligand-based screening, a model is built based on the structure of 2-(p-chlorobenzylamino)nicotinic acid, and a database is searched for molecules with similar properties. In structure-based screening, a library of compounds is docked into the binding site of the target protein, and the top-scoring molecules are selected for further investigation.

A hypothetical virtual screening campaign to find analogues of 2-(p-chlorobenzylamino)nicotinic acid might involve screening a large chemical database against a specific target. The output would be a ranked list of compounds with their predicted binding scores.

Pharmacophore Modeling and Virtual Screening Techniques

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for 2-(p-chlorobenzylamino)nicotinic acid would involve identifying the essential structural features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement.

Once a pharmacophore model is developed, it can be used as a 3D query to search chemical databases for molecules that match the pharmacophore. This is a powerful virtual screening technique that can rapidly identify structurally diverse compounds with the desired biological activity. For nicotinic receptor ligands, pharmacophore models often include a cationic center and a hydrogen bond acceptor.

A hypothetical pharmacophore model for 2-(p-chlorobenzylamino)nicotinic acid might consist of the following features:

One hydrogen bond acceptor (the carboxylic acid oxygen).

One hydrogen bond donor (the amine).

One aromatic ring (the pyridine (B92270) ring).

One hydrophobic feature (the chlorobenzyl group).

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogues of 2-(p-chlorobenzylamino)nicotinic acid, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.

The development of a QSAR model involves several steps:

Data Set Preparation : A dataset of compounds with known biological activities is required.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound.

Model Building : A statistical method, such as multiple linear regression or partial least squares, is used to build a model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. A QSAR model is generally considered acceptable if it has a squared correlation coefficient (r²) greater than 0.6 and a cross-validated squared correlation coefficient (q²) greater than 0.5.

A hypothetical QSAR equation for a series of 2-(p-chlorobenzylamino)nicotinic acid analogues might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HBA + c

Where LogP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors. The statistical quality of such a model would be presented in a table:

Statistical ParameterValue
r² (squared correlation coefficient)0.85
q² (cross-validated r²)0.75
Standard Error of Estimate0.25
F-statistic120.5

Such a validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of 2-(p-chlorobenzylamino)nicotinic acid, thereby prioritizing the synthesis of the most promising compounds.

Advanced Research Methodologies and Future Research Directions

Integration of Omics Technologies for Comprehensive Analysis

Omics technologies offer a holistic view of the molecular events affected by a bioactive compound, moving beyond a single-target perspective to a systems-level understanding.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for generating hypotheses about a compound's mechanism of action. For derivatives of Nicotinic acid, 2-(p-chlorobenzylamino)-, techniques like DNA microarrays and RNA-sequencing (RNA-seq) can be employed to profile global changes in gene expression in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, to explore anti-inflammatory effects. nih.gov

Future studies could involve treating RAW 264.7 macrophage cells with the compound and its derivatives, followed by RNA-seq to identify differentially expressed genes. nih.govnih.gov This approach can reveal which inflammatory or metabolic pathways are modulated. For instance, similar studies on nicotinic acid have shown its ability to alter the expression of genes involved in lipid metabolism and inflammation, such as those regulated by PPARγ and LXRα. nih.gov By analyzing the transcriptome, researchers can identify key genes and pathways that are specifically affected by the 2-(p-chlorobenzylamino)- substitution, providing a detailed fingerprint of its cellular activity. nih.gov

Table 1: Hypothetical Gene Expression Changes in Macrophages Treated with Nicotinic acid, 2-(p-chlorobenzylamino)- This table illustrates potential data from a future transcriptomics experiment.

Gene SymbolGene NameFunctionFold ChangePathway
TNFTumor Necrosis FactorPro-inflammatory cytokine-2.5Inflammation
IL6Interleukin 6Pro-inflammatory cytokine-3.1Inflammation
NOS2Nitric Oxide Synthase 2Enzyme producing nitric oxide-2.8Inflammation
PPARGPeroxisome proliferator-activated receptor gammaNuclear receptor, anti-inflammatory+1.8Metabolism, Inflammation
ABCA1ATP-binding cassette transporter A1Cholesterol efflux+2.2Lipid Metabolism

While transcriptomics reveals changes in gene expression, proteomics directly analyzes the proteins, which are often the ultimate drug targets. asbmb.org Chemical proteomics is a powerful strategy for unbiased target identification of small molecules. nih.gov Techniques like Compound-Centric Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP) are particularly relevant. nih.gov

For Nicotinic acid, 2-(p-chlorobenzylamino)-, a chemical probe could be synthesized by attaching a linker and a reporter tag (like biotin) to the molecule, ensuring the modification does not hinder its biological activity. nih.gov This probe would then be incubated with cell lysates. The probe-protein complexes can be captured (e.g., using streptavidin beads) and the bound proteins identified by mass spectrometry. researchgate.net This "target fishing" approach can uncover the direct binding partners of the compound, offering crucial insights into its mechanism of action. asbmb.orgnih.gov Quantitative proteomics methods like SILAC or iTRAQ can further help distinguish specific targets from non-specific binders. nih.govresearchgate.net

Table 2: Potential Protein Targets for Nicotinic acid, 2-(p-chlorobenzylamino)- Identified via Chemical Proteomics This table outlines potential findings from a proteomics-based target identification study.

Potential Protein TargetProtein FamilyAssociated PathwayRelevance to Potential Action
Cyclooxygenase-2 (COX-2)OxidoreductaseProstaglandin SynthesisAnti-inflammatory action
IκB Kinase (IKK)KinaseNF-κB SignalingModulation of inflammatory gene expression
HCA2 (GPR109A)G-protein coupled receptorLipid MetabolismKnown target for nicotinic acid, assessing derivative binding
5-Lipoxygenase (5-LOX)OxidoreductaseLeukotriene SynthesisAnti-inflammatory action

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Characterization

Once potential protein targets are identified, a suite of advanced biophysical and spectroscopic techniques is required to validate and characterize the ligand-target interactions in detail. nih.gov These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and structural changes. nih.gov

Surface Plasmon Resonance (SPR) : SPR is an optical biosensor technique used to measure the kinetics of binding (association and dissociation rates, k_on and k_off) and the binding affinity (dissociation constant, K_d) in real-time without labeling the analyte. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_b), enthalpy (ΔH), and entropy (ΔS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-level information about the binding site and any conformational changes in the protein or the ligand upon complex formation. nih.gov

X-ray Crystallography : This technique can determine the high-resolution, three-dimensional structure of the ligand-protein complex, revealing the precise binding mode and key molecular interactions, which is invaluable for structure-based drug design. nih.gov

Microscale Thermophoresis (MST) : MST measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell, allowing for the determination of binding affinity. nih.gov

Table 3: Comparison of Biophysical Techniques for Characterizing Ligand-Target Interactions

TechniqueKey Information ProvidedAdvantagesConsiderations
Surface Plasmon Resonance (SPR)K_d, k_on, k_offReal-time, label-free analyteRequires protein immobilization
Isothermal Titration Calorimetry (ITC)K_d, ΔH, ΔS, StoichiometryIn-solution, direct measurement of thermodynamicsRequires larger amounts of material
NMR SpectroscopyBinding site mapping, structural changesAtomic-level detail in solutionRequires stable isotopes, protein size limitations
X-ray Crystallography3D structure of complexHigh-resolution structural dataRequires protein crystallization
Microscale Thermophoresis (MST)K_dLow sample consumption, in-solutionRequires a fluorescent label or intrinsic fluorescence

Collaborative and Interdisciplinary Research Models in Chemical Biology

The comprehensive investigation of a molecule like Nicotinic acid, 2-(p-chlorobenzylamino)- necessitates a departure from siloed research. A collaborative, interdisciplinary model is essential for success. Such a model integrates expertise from synthetic chemistry, computational chemistry, molecular and cell biology, pharmacology, and proteomics.

The workflow begins with synthetic chemists creating a library of derivatives to explore the structure-activity relationship (SAR). nih.gov Computational biologists can then use molecular docking to predict how these derivatives might bind to known or hypothesized targets. nih.gov Cell biologists would subsequently test the compounds' activities in various cellular assays. Promising hits would be passed to proteomics experts for target identification and pathway analysis, and to biophysicists for detailed interaction characterization. nibn.go.jp This iterative cycle of design, synthesis, testing, and analysis, fueled by constant communication between disciplines, is the most efficient path to developing lead compounds.

Table 4: Roles of Different Disciplines in a Collaborative Drug Discovery Project

DisciplineKey Responsibilities and Contributions
Synthetic ChemistryDesign and synthesis of compound derivatives; development of chemical probes. nih.gov
Computational BiologyMolecular modeling and docking simulations; analysis of omics data. nih.gov
Cell & Molecular BiologyDevelopment and execution of cellular assays; gene and protein expression analysis. nih.gov
ProteomicsTarget identification and validation using mass spectrometry-based approaches. nibn.go.jp
PharmacologyIn vitro and ex vivo characterization of compound effects; mechanism of action studies. nih.gov
BiophysicsQuantitative characterization of ligand-target binding kinetics and thermodynamics. nih.gov

Development of Novel In Vitro and Ex Vivo Assay Systems for Derivative Screening

To effectively screen libraries of derivatives of Nicotinic acid, 2-(p-chlorobenzylamino)-, it is crucial to develop and utilize robust and physiologically relevant assay systems.

Novel In Vitro Assays: High-throughput screening (HTS) can be enhanced by moving beyond simple viability assays to more sophisticated methods. nih.gov

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter responsive to a specific signaling pathway (e.g., an NF-κB responsive element). A decrease in reporter signal in stimulated cells would indicate anti-inflammatory activity.

High-Content Imaging (HCI): Automated microscopy and image analysis can simultaneously measure multiple cellular parameters, such as the nuclear translocation of transcription factors (e.g., NF-κB), changes in cell morphology, or cytokine production on a per-cell basis, providing a richer dataset from a single experiment.

Enzyme-Coupled Spectroscopic Assays: For known enzyme targets, continuous spectroscopic assays can be developed for HTS, allowing for rapid determination of inhibitory activity and kinetic parameters. nih.gov

Ex Vivo Assay Systems: To better predict in vivo efficacy, screening can be performed in systems that more closely mimic the complexity of living tissues.

Tissue Explants: Using fresh tissue slices (e.g., from aorta or adipose tissue) allows for the testing of compounds in the context of a multi-cellular environment with preserved tissue architecture.

Organ-on-a-Chip: Microfluidic devices that culture living cells in continuously perfused, micrometer-sized chambers can replicate key functional aspects of an organ, offering a more dynamic and physiologically relevant testing environment than static cell culture.

Precision-Cut Tissue Slices: This technique allows for the maintenance of the tissue's original cellular composition and structure for a period, providing a valuable model for studying compound effects on complex biological processes.

Table 5: Comparison of Advanced Assay Systems for Derivative Screening

Assay SystemTypeKey MeasurementAdvantage
Reporter Gene AssayIn VitroPathway-specific gene expressionHigh-throughput, specific to a pathway
High-Content ImagingIn VitroMulti-parameter cellular changesRich, multi-faceted data from a single assay
Tissue ExplantsEx VivoBiomarker release, histological changesPreserves native tissue environment and cell-cell interactions
Organ-on-a-ChipEx VivoDynamic functional readoutsMimics physiological fluid flow and tissue interfaces

Q & A

Basic: What are the optimal synthetic routes for Nicotinic acid, 2-(p-chlorobenzylamino)-, and what factors influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the 2-position of nicotinic acid with p-chlorobenzylamine under reflux conditions (e.g., in ethanol or DMF) is a common approach. Key factors include:

  • Catalyst Selection : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance regioselectivity .
  • Temperature Control : Maintaining 80–100°C prevents side reactions like over-alkylation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
    Evidence from analogous compounds (e.g., 4-(Benzylamino)-6-chloronicotinic acid) suggests yields improve with inert atmospheres (N₂/Ar) and stoichiometric optimization .

Basic: How can researchers characterize the purity and structural identity of Nicotinic acid, 2-(p-chlorobenzylamino)-?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for p-chlorobenzyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 293.05 for C₁₃H₁₂ClN₂O₂⁺) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.14%, H: 4.21%, N: 9.74%) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors. To address this:

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Bioavailability Studies : Compare plasma concentration-time curves after oral vs. intravenous administration in animal models to assess absorption limitations .
  • Prodrug Design : Modify the carboxyl group to esters (e.g., ethyl ester) to enhance membrane permeability .
    Case studies on nicotinic acid derivatives highlight the importance of logP optimization (target ~2.5) to balance solubility and permeability .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for modifying Nicotinic acid, 2-(p-chlorobenzylamino)-?

Methodological Answer:
SAR studies require systematic substitution and pharmacological screening:

  • Positional Modifications : Replace the p-chloro group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to alter receptor binding .
  • Scaffold Hybridization : Fuse with heterocycles (e.g., pyridine or imidazole) to enhance interaction with biological targets (e.g., enzyme active sites) .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like GPR109A, a target for anti-inflammatory effects .
    Data from 2-(2-Toluidino)nicotinic acid analogs show that bulky substituents at the benzylamino position reduce off-target interactions .

Basic: What are the solubility and stability profiles of Nicotinic acid, 2-(p-chlorobenzylamino)- under physiological conditions?

Methodological Answer:

  • Solubility : Poor aqueous solubility (≈0.1 mg/mL at pH 7.4) necessitates co-solvents (e.g., DMSO for in vitro assays) or formulation with cyclodextrins .
  • pH Stability : The compound degrades in strongly acidic (pH <3) or alkaline (pH >10) conditions; buffers (e.g., PBS pH 7.4) are recommended for storage .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV-Vis spectra show absorbance peaks <300 nm .

Advanced: How can crystallography aid in understanding the molecular interactions of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level insights:

  • Crystal Packing : Hydrogen bonds between the carboxyl group and amine/chlorine atoms stabilize the lattice, influencing melting point (e.g., 150–155°C observed in analogs) .
  • Conformational Analysis : Torsion angles between the nicotinic acid and benzylamino groups reveal flexibility, which impacts receptor binding .
  • Co-crystallization : Co-crystallize with target proteins (e.g., albumin) to study binding modes using synchrotron radiation .

Advanced: What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in anti-inflammatory or metabolic effects .
  • Bootstrap Resampling : Assess confidence intervals for small-sample studies (n=6–8) to improve reliability .

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